1,2-Diphenylpropane-1,2-diol
Overview
Description
1,2-Diphenylpropane-1,2-diol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenylpropane-1,2-diol consists of 15 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .
Scientific Research Applications
- 1,2-Diphenylpropane-1,2-diol is a chemical compound with the molecular formula C15H16O2 .
- It’s structurally related to other small diols .
- It’s used in the production of 1,2-propanediol, which is an important platform chemical with high demand in the industry .
- The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .
- 1,2-Propanediol, a related compound, has been produced through microbial biosynthesis .
- The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
- With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
- Diols with 1,2-substitution regiochemistry (e.g., 1,2-Butanediol) have been reviewed previously and are safe as used with the qualification that Propylene Glycol is safe as used when formulated to be non-irritating .
- Diols, including 1,2-propanediol, are used in cosmetic formulations .
- They function as solvents, humectants, and skin conditioning agents .
- The World Health Organization (WHO) has established that the acceptable daily intake of 1,2-propanediol as a food additive should not exceed more than 25 mg/kg body weight .
Chemical Industry
Biotechnology
Pharmaceutical Industry
Cosmetics
Food Industry
Biofuels
- 1,2-Propanediol, a related compound, has been used in the production of unsaturated polyester resin .
- It’s also used in the manufacture of biofuels , nonionic detergent , and other products.
- The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
- The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .
- The traditional method of producing this compound through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) is energy intensive .
- Sustainable routes based on renewable raw materials are becoming more attractive .
- 1,2-Propanediol, a related compound, is used in the manufacture of biofuels .
- The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
Materials Science
Environmental Science
Energy Production
Textile Industry
properties
IUPAC Name |
1,2-diphenylpropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDNJQJZESZZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299884 | |
Record name | 1,2-diphenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylpropane-1,2-diol | |
CAS RN |
41728-16-9 | |
Record name | NSC133508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-diphenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.